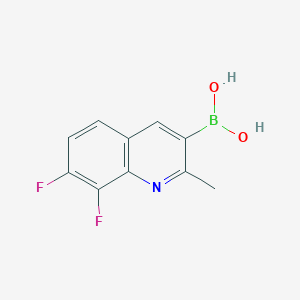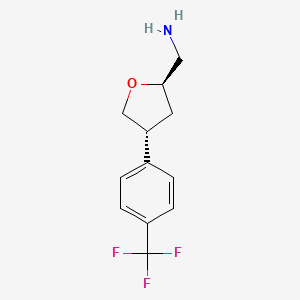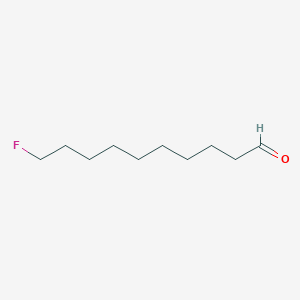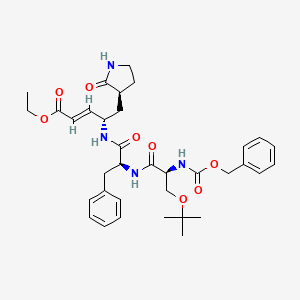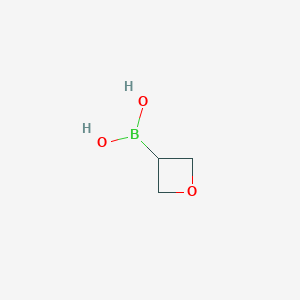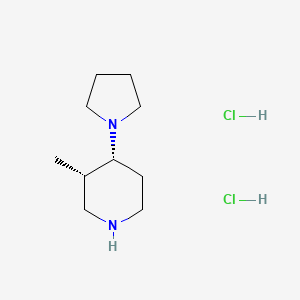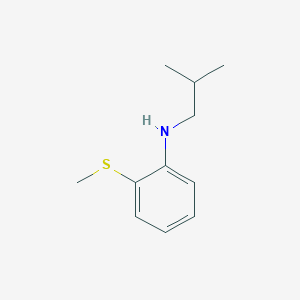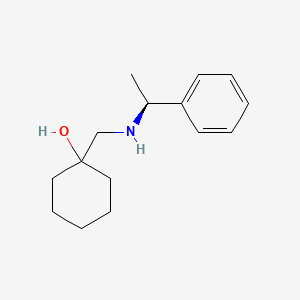
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol backbone It is characterized by the presence of a phenylethylamine moiety attached to the cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and (S)-1-phenylethylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexanone.
Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and optimized reaction conditions are employed to ensure high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexanone.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclohexanol backbone may also play a role in modulating the compound’s activity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol
- (S)-1-(((1-Phenylethyl)amino)methyl)cyclopentanol
- (S)-1-(((1-Phenylethyl)amino)methyl)cycloheptanol
Uniqueness
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a phenylethylamine moiety and a cyclohexanol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
1-[[[(1S)-1-phenylethyl]amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-13(14-8-4-2-5-9-14)16-12-15(17)10-6-3-7-11-15/h2,4-5,8-9,13,16-17H,3,6-7,10-12H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
PADNZDIAPJSLRG-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NCC2(CCCCC2)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCC2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


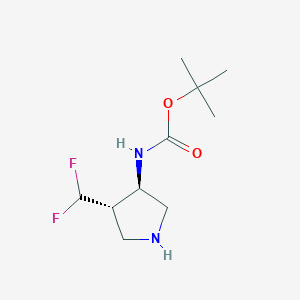
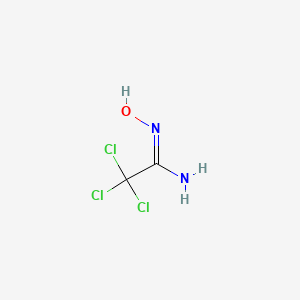
![(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
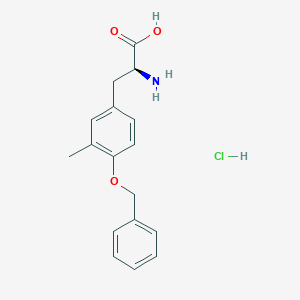
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)

